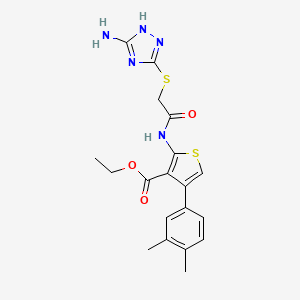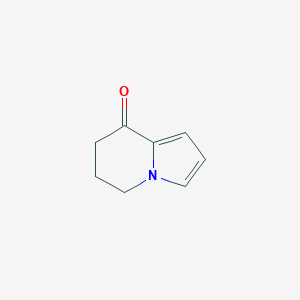
ethyl 2-(2-((5-amino-1H-1,2,4-triazol-3-yl)thio)acetamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, ethyl 2-(2-((5-amino-1H-1,2,4-triazol-3-yl)thio)acetamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate, is a complex molecule that likely exhibits a range of interesting chemical properties and reactivity due to the presence of multiple heterocyclic systems and functional groups. While the specific compound is not directly mentioned in the provided papers, they do discuss related structures and reactions that can provide insights into the synthesis, molecular structure, and chemical properties of similar compounds.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves the functionalization of thiophene derivatives. For instance, ethyl 2-azido-4-R1-5-R2-3-thiophenecarboxylates were synthesized through diazotization of 2-aminothiophenes followed by treatment with sodium azide, which could be a relevant method for introducing azide groups into thiophene derivatives . Additionally, the synthesis of ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate and its subsequent reactions to form various heterocyclic compounds, including triazole derivatives, provides a potential pathway for introducing amino and triazole functionalities into thiophene systems .
Molecular Structure Analysis
The molecular structure of related compounds often features hydrogen bonding and other non-covalent interactions that can influence the compound's properties. For example, the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate was determined to involve hydrogen-bonded dimers, which could be indicative of the solid-state behavior of similar compounds containing amino and carboxylate groups .
Chemical Reactions Analysis
The reactivity of related compounds can be quite diverse. For instance, ethyl 2-aminothiophen-3-carboxylates were used to prepare 2-aminothieno[2,3-d][1,3]thiazin-4-ones under acidic conditions, suggesting that the thiophene moiety can participate in cyclization reactions to form new heterocyclic systems . Moreover, the synthesis of ethyl 1,2,4-triazine-5-carboxylates by heating hydrazones with ammonium acetate indicates that triazine rings can be formed from precursors containing hydrazone functionalities .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by its functional groups and molecular structure. The presence of amino, carboxylate, and heterocyclic systems suggests potential for varied solubility, acidity/basicity, and potential for forming salts or zwitterions. The synthesis and characterization of similar compounds, such as ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives, provide insights into the spectroscopic properties that could be expected for the compound of interest .
Applications De Recherche Scientifique
Synthetic Utility in Heteroaromatic Compounds
The utility of heteroaromatic azido compounds, including those related to the ethyl compound , is significant in synthetic chemistry. For example, 1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines, structurally similar to the ethyl compound, have been prepared from active methylene nitriles and 3-azido-2-substituted thiophenes, demonstrating the compound's potential in the synthesis of complex heterocyclic structures (Westerlund, 1980).
Antiproliferative Activity in Cancer Research
In cancer research, thiophene derivatives, akin to the ethyl compound, have been synthesized and tested for their antiproliferative activity. These compounds have shown more activity on breast cancer than on colon cancer cell lines, with certain compounds exerting remarkable activity against specific cancer cell lines (Ghorab et al., 2013).
Application in Efficient Synthesis Processes
The ethyl compound's analogues have been used in efficient synthesis processes. For instance, ethyl 2-amino-4-methyl-5-(1H-1,2,4-triazol-1-yl)thiophene-3-carboxylate was transformed into iminophosphorane and further reacted to give various products in good yields, highlighting the compound's role in facilitating efficient chemical transformations (Sun, Huang & Ding, 2010).
Use in Poly Substituted 3-Aminothiophenes Synthesis
The compound and its derivatives have been utilized in the synthesis of poly substituted 3-aminothiophenes. This synthesis involved a one-pot protocol via ketene S,S-acetal as an intermediate, demonstrating its applicability in the creation of complex thiophene derivatives (Chavan et al., 2016).
Role in Docking Studies and Anti-Microbial Evaluation
In microbiological research, similar compounds have been synthesized and subjected to docking studies and anti-microbial evaluation, suggesting potential applications in the development of new anti-microbial agents (Spoorthy et al., 2021).
Propriétés
IUPAC Name |
ethyl 2-[[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-4-(3,4-dimethylphenyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S2/c1-4-27-17(26)15-13(12-6-5-10(2)11(3)7-12)8-28-16(15)21-14(25)9-29-19-22-18(20)23-24-19/h5-8H,4,9H2,1-3H3,(H,21,25)(H3,20,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOAFHRSCTMYXQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)C)C)NC(=O)CSC3=NNC(=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(2-((5-amino-1H-1,2,4-triazol-3-yl)thio)acetamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3017104.png)

![1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)butan-1-one](/img/structure/B3017107.png)
![7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B3017108.png)



![(3Z)-3-[(2-Chlorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B3017113.png)
![1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-one](/img/structure/B3017116.png)
![N-[4-[[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B3017121.png)


![2-cyclopentyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B3017124.png)
